REACTION_CXSMILES
|
[C:1](=[S:3])=S.C1(N=C=NC2CCCCC2)CCCCC1.[Cl:19][C:20]1[CH:33]=[CH:32][C:23]([CH:24]([NH2:31])[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:22][CH:21]=1>CCOCC>[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([CH:24]([N:31]=[C:1]=[S:3])[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:32][CH:33]=1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
39.82 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
42.23 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C2=CC=CC=C2)N)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
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Type
|
CUSTOM
|
Details
|
with stirring to -35° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under dry N2, is cooled
|
Type
|
CUSTOM
|
Details
|
does not rise above -20° C
|
Type
|
STIRRING
|
Details
|
25° C and stirring
|
Type
|
WAIT
|
Details
|
is continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Dicyclohexylthiourea was removed by filtration
|
Type
|
ADDITION
|
Details
|
The cloudy oil is treated with 500 ml of pentane which
|
Type
|
DISSOLUTION
|
Details
|
dissolves the product
|
Type
|
CUSTOM
|
Details
|
precipitates more insoluble impurities
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
FILTRATION
|
Details
|
through filter
|
Type
|
CUSTOM
|
Details
|
aid (diatomaceous earth) and solvent removal in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(C2=CC=CC=C2)N=C=S)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |